N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 4-nitrobenzoyl group. This compound combines electron-donating methoxy groups on the phenyl ring with an electron-withdrawing nitro group on the benzamide, creating a unique electronic profile that influences its physicochemical and biological properties. The compound’s synthesis typically involves reacting 3,4-dimethoxyphenethylamine with 4-nitrobenzoyl chloride under basic conditions, analogous to methods described for similar benzamides .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOHTODTTGVPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347957 | |
| Record name | N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-50-5 | |
| Record name | N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Route
The primary synthesis involves a two-step process:
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Preparation of 4-nitrobenzoyl chloride : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to generate the acyl chloride intermediate.
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Amide Coupling : The acyl chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction Scheme :
Alternative Coupling Methods
Modern approaches employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or DCM). These methods enhance yield (up to 85%) by minimizing side reactions.
Optimization of Reaction Conditions
Solvent Systems
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Tetrahydrofuran (THF) : Used in patent-derived methods for its balance of polarity and boiling point (66°C), facilitating reflux conditions.
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Acetonitrile : Employed in crystallization steps for polymorphic control, as demonstrated in related benzamide syntheses.
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Dichloromethane (DCM) : Preferred for acyl chloride reactions due to its inertness and ease of removal.
Temperature and Time
Base Selection
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Triethylamine : Neutralizes HCl generated during coupling, with a typical stoichiometry of 1.2 equivalents.
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N,N-Diisopropylethylamine (DIPEA) : Used in coupling-agent methods for improved solubility in DMF.
Purification and Crystallization
Workup Procedures
Crystallization Techniques
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Acetonitrile Recrystallization : Dissolving the crude product in hot acetonitrile (60°C) and cooling to 25°C produces needle-like crystals. This method, adapted from polymorphic form studies, achieves >95% purity.
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Ethanol-Water System : A 3:1 ethanol-water mixture induces crystallization at 4°C, yielding 70–80% recovery.
Table 1: Comparative Crystallization Outcomes
| Solvent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 25 | 95 | 65 |
| Ethanol-Water | 4 | 88 | 75 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scale-Up and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-dimethoxyphenethylamine and 4-nitrobenzoic acid.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
BRL-32872
- Structural Difference : Contains an additional 3,4-dimethoxyphenylpropyl chain and a tertiary amine (chemical formula: C₂₉H₃₃N₃O₇) .
- At 1.0 μM, APD increased by 24% in guinea pig papillary muscle .
- Key Contrast : The extended alkyl chain and tertiary amine in BRL-32872 enhance lipophilicity and receptor interaction, enabling antiarrhythmic efficacy absent in simpler benzamides.
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Structural Difference : Replaces the 3,4-dimethoxyphenethyl group with a 2,2-diphenylethyl moiety.
- Synthesis: Eco-friendly mechanosynthesis using 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine, characterized by ¹H/¹³C-NMR and ESI-HRMS .
- Implications : The bulky diphenylethyl group introduces steric hindrance, likely reducing membrane permeability compared to the dimethoxyphenethyl analogue.
Positional Isomers and Substituent Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide
N,N-Diethyl-4-nitrobenzamide
- Structural Difference : Lacks the phenethylamine side chain, replaced by diethylamine.
- Implications: Simplified structure reduces molecular weight (MW = 236.3 g/mol vs.
Functional Group Variations
Electronic and Physicochemical Properties
- Electron Effects : The 4-nitro group in the target compound withdraws electron density, polarizing the benzamide ring and enhancing hydrogen-bonding capacity. This contrasts with Rip-B’s unsubstituted benzamide, which exhibits weaker dipole interactions .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 316.35 g/mol
The structure includes a nitro group and a dimethoxyphenyl moiety, contributing to its biological activity. The presence of the dimethoxy group is believed to enhance its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases.
- Neuroprotective Properties : It interacts with alpha7 nicotinic acetylcholine receptors, potentially protecting nerve cells from beta-amyloid toxicity, which is significant in Alzheimer's disease research.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although further research is needed to confirm these effects and understand the underlying mechanisms .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound's ability to bind to specific receptors like the alpha7 nicotinic acetylcholine receptor facilitates neuroprotective effects.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression, although specific targets require further elucidation.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study conducted on cultured neuronal cells demonstrated that this compound significantly reduced cell death induced by beta-amyloid exposure. The mechanism was linked to its binding affinity for alpha7 nicotinic receptors, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Antitumor Activity
In vitro assays revealed that the compound exhibited moderate cytotoxicity against breast cancer cell lines. The IC values indicated promising antitumor properties, warranting further investigation into its efficacy and safety profile in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
